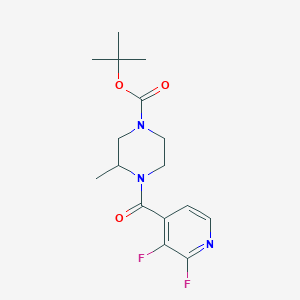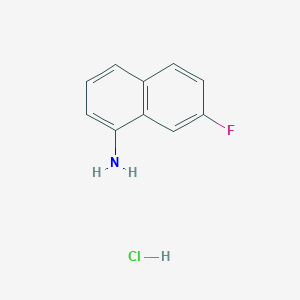![molecular formula C19H20ClN5O4 B2532234 6-(3-Chloro-4-methoxyphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876672-33-2](/img/structure/B2532234.png)
6-(3-Chloro-4-methoxyphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Chloro-4-methoxyphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C19H20ClN5O4 and its molecular weight is 417.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Imidazole Derivative Synthesis and Characterization
Synthesis Techniques
Research on imidazole derivatives often involves exploring novel synthetic routes and characterizing the resulting compounds using spectroscopic methods. For instance, a solvent-free synthesis pathway was reported for obtaining two imidazole derivatives, followed by detailed spectroscopic characterization (Thomas et al., 2018) (Thomas et al., 2018). This highlights the ongoing efforts to develop efficient synthetic methods and to understand the structural properties of imidazole-based compounds.
Molecular Docking and Reactivity Studies
Computational studies, including molecular docking and reactivity analysis using density functional theory (DFT), play a crucial role in understanding the interactions of imidazole derivatives with biological targets. Research demonstrated the antimicrobial activity of synthesized imidazole derivatives against bacterial strains, supported by computational reactivity studies (Thomas et al., 2018) (Thomas et al., 2018). These findings underscore the potential of imidazole compounds in pharmaceutical applications.
Applications in Material Science and Biochemistry
Chelating Agents and Metal Ion Indicators
Imidazole derivatives have been explored for their potential as chelating agents. For example, research into the reaction of cellulose fiber with novel imidazolic chelating agents showed applications in creating metal ion indicator paper, demonstrating the versatility of imidazole compounds in material science (Akagane et al., 1974) (Akagane et al., 1974).
Anticancer and Antiproliferative Activities
The design and synthesis of imidazole derivatives targeting specific biological pathways have shown promise in anticancer research. For instance, the compound "2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dione" demonstrated good antiproliferative activity against several cancer cell lines (Liu et al., 2018) (Liu et al., 2018). This highlights the therapeutic potential of imidazole derivatives.
Propiedades
IUPAC Name |
6-(3-chloro-4-methoxyphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O4/c1-11-10-24-15-16(22(2)19(28)23(17(15)27)7-4-8-26)21-18(24)25(11)12-5-6-14(29-3)13(20)9-12/h5-6,9-10,26H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIZINDMUSNVIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=C(C=C4)OC)Cl)N(C(=O)N(C3=O)CCCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2532152.png)
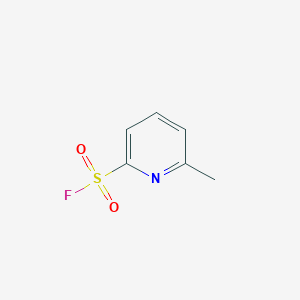
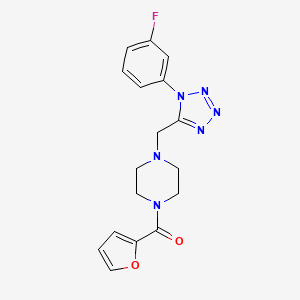
![2-[(2-Chloro-6-fluorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532157.png)

![N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2532160.png)
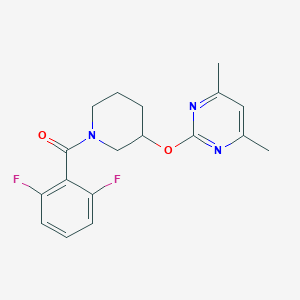
![diethyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2532165.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B2532167.png)
![3-(4-bromophenyl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2532169.png)
